2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been commercialized or proposed for ISO common names .
Molecular Structure Analysis
The molecular structure and fundamental vibrational frequencies of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .
Chemical Reactions Analysis
The chemical reactions involving 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are complex and varied. For example, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the compound, which are thought to enhance its biological activities .
Scientific Research Applications
- Palladium-Catalyzed α-Arylation of a Refomatsky Reagent
- Application : This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . The Refomatsky reagent is a type of organozinc compound that is used in the Refomatsky reaction, an organic reaction that forms beta-hydroxy esters from aldehydes or ketones.
- Results : The source did not provide specific results or outcomes for this application .
- Application : This compound is used in the synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones .
- Method : The reaction is catalyzed by 2-dimethylamino pyridine (2-DMAP). The resulting 4-trifluoromethyl 2-pyrones are formed in good to excellent yields . Additionally, the reaction also provides 4-trifluoromethyl 2-pyridones by using the easily available NH4OAc as a source of NH3 .
- Results : The source did not provide specific results or outcomes for this application .
- Application : This compound is used in the synthesis of iridium(III) complexes with sulfur-containing ligands .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes for this application .
Synthesis of 4-Trifluoromethyl 2-Pyrones and Pyridones
Synthesis of Iridium(III) Complexes
- Application : This compound is used in the synthesis of 2-Bromomethyl-6-chloro-4-(trifluoromethyl)pyridine .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The source did not provide specific results or outcomes for this application .
- Application : This compound is used in the synthesis of iridium(III) complexes with different main ligands .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The emission colors (λ peak = 497–534 nm) and photoluminescence quantum efficiencies (Φ P = 71.6–94.2%) can be effectively regulated by introducing different main ligands .
Synthesis of 2-Bromomethyl-6-chloro-4-(trifluoromethyl)pyridine
Synthesis of Iridium(III) Complexes with Different Main Ligands
Safety And Hazards
2-(Bromomethyl)-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIAVUQROUXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613944 | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
1000773-62-5 | |
Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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